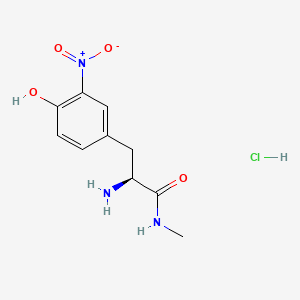
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce the nitro group at the desired position.
Amination: The amino group is introduced via a reductive amination process, which may involve the use of reducing agents such as sodium borohydride.
Methylation: The N-methyl group is introduced using methylating agents like methyl iodide.
Final Assembly: The final step involves coupling the intermediate with a suitable amide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like cancer research and neuropharmacology.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
- (2S)-2-amino-3-(3-nitrophenyl)-N-methylpropanamide
- (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-N-methylpropanamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride stands out due to the presence of both hydroxyl and nitro groups on the aromatic ring. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H14ClN3O4 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-12-10(15)7(11)4-6-2-3-9(14)8(5-6)13(16)17;/h2-3,5,7,14H,4,11H2,1H3,(H,12,15);1H/t7-;/m0./s1 |
InChIキー |
WQDHNGWTVGBRJR-FJXQXJEOSA-N |
異性体SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
正規SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
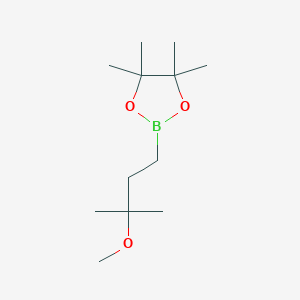
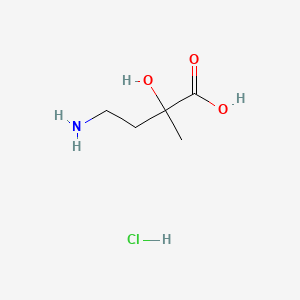
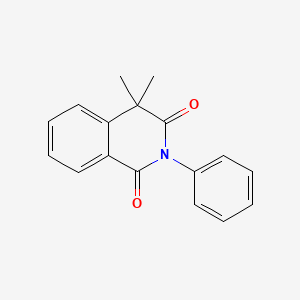
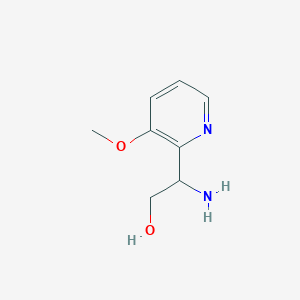


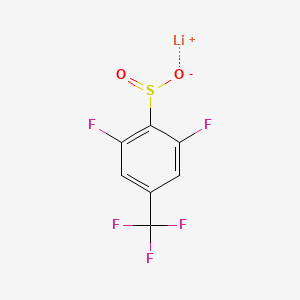

![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
